6-乙氧基嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

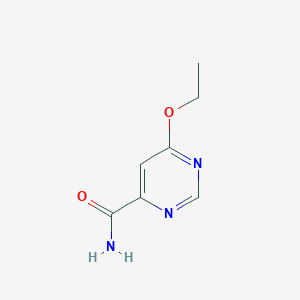

6-Ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure with nitrogen atoms at positions 1 and 3. While the provided papers do not directly discuss 6-Ethoxypyrimidine-4-carboxamide, they do provide insights into related compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported using various methods. For instance, the synthesis of 6-carboxamido-5,4-hydroxypyrimidinones, which are related to 6-Ethoxypyrimidine-4-carboxamide, involves two routes that offer a flexible entry into this ligand system . Another synthesis method for a pyrimidine derivative is described where the cyclization of a formamidine precursor in the presence of dry HCl in dioxane is followed by nucleophilic substitution to introduce various substituents . Additionally, the synthesis of 4,6-dihydroxypyrimidine from diethyl malonate and formamide using ethanol sodium as a catalyst has been reported, with the reaction yielding a 78.2% product .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of substituents on the pyrimidine ring that can significantly influence the compound's properties and reactivity. For example, the introduction of a carboxamido group at the 6-position of the pyrimidine ring can facilitate the formation of bidentate chelating groups, which are useful in medical imaging applications . The presence of ethoxycarbonyl and amino groups in the pyrimidine derivatives can also affect their biological activity, as seen in compounds with analgesic and anti-inflammatory properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring . The reactivity of the pyrimidine ring can also be manipulated through the introduction of activating or deactivating groups, which can influence the site and rate of substitution reactions. The interaction of pyrimidine derivatives with metal ions to form stable chelates is another important chemical reaction, particularly in the context of developing contrast agents for MRI .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in water can vary significantly depending on the substituents present on the pyrimidine ring. The 6-carboxamido-5,4-hydroxypyrimidinones are reported to be at least an order of magnitude more soluble in water compared to their pyridinone analogues . The biological activity of pyrimidine derivatives, such as their analgesic and anti-inflammatory effects, is also a key chemical property that has been evaluated in experimental models . Additionally, the antioxidant activity of substituted pyrimidine derivatives has been assessed using assays like the DPPH assay and DNA strand scission assay .

科学研究应用

新型化合物的合成

6-乙氧基嘧啶-4-甲酰胺衍生物已用于合成各种新型化合物。例如,Bakhite、Al-Sehemi 和 Yamada (2005) 探索了从相关化合物合成新型吡啶和噻吩嘧啶衍生物,阐明了其在新化学实体开发中的作用 (Bakhite、Al-Sehemi 和 Yamada,2005)。

抗癌活性

衍生物的潜在抗癌活性是研究的一个重要领域。Theivendren 等人 (2018) 讨论了如何将嘧啶衍生物配制成纳米颗粒以评估抗癌活性,展示了其在癌症研究中的适用性 (Theivendren 等人,2018)。

光谱研究

已经对 6-乙氧基嘧啶-4-甲酰胺衍生物的光谱研究进行了研究,以更好地了解它们的性质。Arulkumaran 等人 (2014) 研究了这些化合物的红外和核磁共振光谱数据,表明其在理解化学性质和相互作用方面的重要性 (Arulkumaran 等人,2014)。

新型合成方法

已经探索了用嘧啶衍生物合成化合物的创新方法。乔希和道奇 (2021) 详细介绍了具有抗菌特性的海洋来源化合物的有效合成技术,展示了该化合物在药物开发中的多功能性 (乔希和道奇,2021)。

微波介导合成

Eynde 等人 (2001) 展示了微波辐射在无溶剂合成新型嘧啶并[1,2-a]嘧啶中的应用,表明该化合物在促进新的合成方法中的作用 (Eynde 等人,2001)。

作用机制

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s worth noting that pyrimidine derivatives have been found to inhibit the growth of certain pathogens . The mechanism of action of these compounds often involves interactions with key enzymes or proteins within the target organism, leading to inhibition of essential biological processes .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways, often leading to the inhibition of key enzymes or proteins . This can result in a disruption of essential biological processes within the target organism, leading to its eventual death or inhibition of growth .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and overall effectiveness as a therapeutic agent .

Result of Action

It’s worth noting that pyrimidine derivatives have been found to inhibit the growth of certain pathogens . This inhibition is likely the result of the compound’s interaction with key enzymes or proteins within the target organism, leading to disruption of essential biological processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can significantly influence the action and stability of many compounds .

生化分析

Biochemical Properties

It can be inferred from studies on similar pyrimidine compounds that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of 6-Ethoxypyrimidine-4-carboxamide and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6-Ethoxypyrimidine-4-carboxamide at different dosages in animal models have not been studied yet

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

属性

IUPAC Name |

6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(7(8)11)9-4-10-6/h3-4H,2H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZRTESGFHNGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

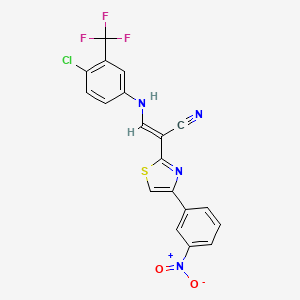

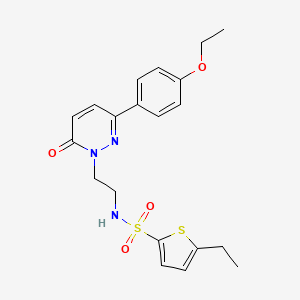

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

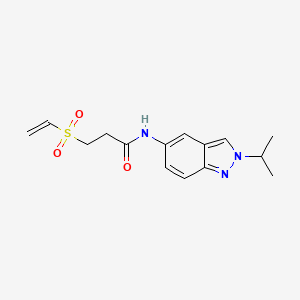

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

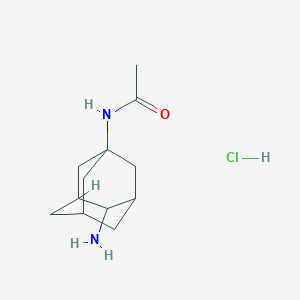

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

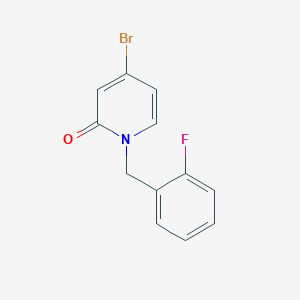

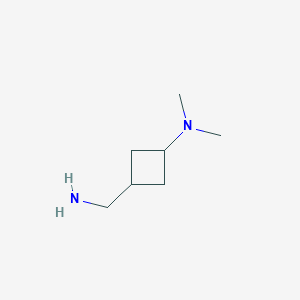

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

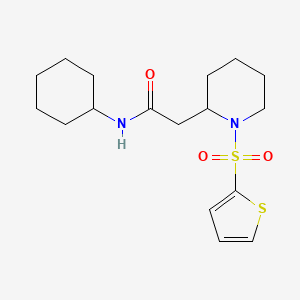

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)